molecular formula C10H14N2O B8556961 4-n-Propylphenylurea

4-n-Propylphenylurea

Cat. No.: B8556961
M. Wt: 178.23 g/mol
InChI Key: UTCITTADPDPULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-n-Propylphenylurea is a chemical compound belonging to the class of N-phenylurea derivatives, which are organic compounds characterized by a urea functional group where one nitrogen atom is substituted with a phenyl ring and the other with a propyl chain. This structure is a key pharmacophore in medicinal chemistry, making it a valuable scaffold for developing novel therapeutic agents. Urea-based compounds like this are extensively investigated in oncology research, particularly for aggressive cancers such as triple-negative breast cancer (TNBC). Researchers are exploring these compounds for their cytotoxicity and potential to cross the blood-brain barrier, a crucial property for treating brain metastases . The mechanism of action for related phenylurea compounds often involves enzyme inhibition. For instance, some analogs are potent inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), a target for antiatherosclerotic agents , while others function as inhibitors of bifunctional epoxide hydrolase 2, an enzyme involved in xenobiotic metabolism and physiological mediator levels . This compound serves as a critical intermediate in structure-activity relationship (SAR) studies, helping researchers optimize drug efficacy and selectivity by systematically modifying different regions of the molecule . It is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(4-propylphenyl)urea

InChI

InChI=1S/C10H14N2O/c1-2-3-8-4-6-9(7-5-8)12-10(11)13/h4-7H,2-3H2,1H3,(H3,11,12,13)

InChI Key

UTCITTADPDPULW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NC(=O)N

Origin of Product

United States

Significance of Phenylurea Scaffolds in Advanced Chemical Sciences

The phenylurea scaffold is a privileged structure in medicinal chemistry and materials science. frontiersin.org Its defining characteristic is the urea (B33335) moiety's ability to form multiple, stable hydrogen bonds with various biological targets like proteins and receptors. nih.gov This interaction is fundamental to inducing specific biological activities and fine-tuning the properties of a drug. nih.gov

The versatility of the phenylurea scaffold is evident in its presence in a diverse range of therapeutic agents, including those with anticancer, antibacterial, anticonvulsant, and anti-HIV properties. nih.govmdpi.com Over 90,000 synthetic compounds possessing the urea scaffold have been cataloged, highlighting its broad applicability. frontiersin.org

In the realm of drug design, the phenylurea moiety is often incorporated to modulate potency, selectivity, and other crucial drug-like properties. nih.gov For instance, in the development of kinase inhibitors, a significant class of anticancer drugs, the aryl-urea moiety is a central feature in 10 of the 66 approved drugs in this category. frontiersin.org The ability of the urea group to engage in intramolecular hydrogen bonding can also be exploited to enhance a molecule's permeability and solubility. nih.gov

Beyond medicine, phenylurea derivatives are utilized in various chemical applications. For example, certain derivatives are used in thermosensitive recording materials and as stationary phases in supercritical fluid chromatography, a technique for separating and purifying chemical compounds. google.comscribd.com

Overview of Academic Research Trajectories for 4 N Propylphenylurea and Analogues

Established Synthetic Pathways to the this compound Core

The foundational structure of this compound can be assembled through several reliable synthetic routes. These methods primarily focus on the efficient formation of the characteristic urea (B33335) linkage.

Direct Synthesis Approaches (e.g., from p-n-propylaniline)

The most direct methods for synthesizing this compound begin with p-n-propylaniline, also known as 4-propylaniline. nih.gov This starting material provides the substituted phenyl group and one of the nitrogen atoms for the urea moiety. A common and straightforward laboratory-scale synthesis involves the reaction of p-n-propylaniline hydrochloride with an aqueous solution of potassium cyanate. The acidic conditions facilitate the in-situ formation of isocyanic acid, which then reacts with the aniline (B41778) to yield the target urea.

Another direct approach involves the carefully controlled reaction of p-n-propylaniline with urea. By heating these two components, typically in the presence of a high-boiling-point solvent or under neat conditions, ammonia (B1221849) is eliminated, and the desired this compound is formed. This method is valued for its simplicity and the use of readily available, inexpensive starting materials. A patent for the synthesis of a related aminobenzenesulfonic acid derivative confirms the use of p-n-propylaniline as a precursor in reactions leading to substituted phenylurea compounds. google.com

Role of Isocyanate Reactants in Urea Formation

The reaction between an isocyanate and an amine is a cornerstone of urea synthesis due to its high efficiency and selectivity. To form this compound, this can be achieved in two primary ways:

Reaction of 4-n-propylphenyl isocyanate with ammonia: In this pathway, p-n-propylaniline is first converted into 4-n-propylphenyl isocyanate. This is classically done using phosgene (B1210022) or a phosgene equivalent like triphosgene. The resulting isocyanate is a highly reactive intermediate that readily reacts with ammonia to furnish this compound.

Reaction of p-n-propylaniline with isocyanic acid or a salt: This mirrors the direct synthesis approach with potassium cyanate, where isocyanic acid (HNCO) acts as the isocyanate reactant.

The high reactivity of the isocyanate group ensures that the urea bond formation is typically rapid and proceeds in high yield, making it a preferred industrial method for producing various substituted ureas.

Strategies for Derivatization and Structural Modification of the Phenylurea Moiety

The this compound core serves as a versatile scaffold for creating a diverse library of more complex molecules. Derivatization can occur at the terminal nitrogen atom of the urea group or through modification of the phenyl ring.

Introduction of Diverse Substituents via Amine and Thiourea (B124793) Reactions

The functional groups within the phenylurea moiety are amenable to further reactions to introduce diverse substituents. The terminal -NH2 group can be acylated or alkylated to create N,N'-disubstituted or trisubstituted ureas. For instance, reacting this compound with acyl chlorides or anhydrides in the presence of a base can introduce various acyl groups. libretexts.org

Furthermore, the principles of multicomponent reactions using urea or thiourea as building blocks can be applied to generate complex heterocyclic analogues. For example, reactions involving a urea/thiourea, a substituted benzaldehyde, and a β-ketoester can lead to the formation of tetrahydropyrimidine (B8763341) derivatives in a single step. mdpi.com This strategy allows for the incorporation of the core urea structure into more elaborate ring systems, significantly expanding the structural diversity of potential analogues.

Utilization of Isocyanate Surrogates in Asymmetric Arylurea Synthesis

Concerns over the toxicity and handling of phosgene and isocyanates have driven the development of safer alternatives known as isocyanate surrogates. A notable advancement is the use of 3-substituted 1,4,2-dioxazol-5-ones. tandfonline.com These heterocyclic compounds serve as stable precursors that, under mild heating in the presence of a non-toxic base like sodium acetate (B1210297), decompose to generate an active isocyanate intermediate in situ while releasing CO2. tandfonline.com This intermediate immediately reacts with a wide range of amines to produce unsymmetrical arylureas in moderate to excellent yields. tandfonline.comtandfonline.com

This phosgene- and metal-free method is considered an environmentally benign and practical approach for synthesizing N,N'-substituted arylurea derivatives. tandfonline.com The protocol has been successfully applied to the gram-scale synthesis of complex ureas, including the herbicide daimuron, demonstrating its scalability and utility. tandfonline.com4tu.nl

Multi-Step Protocols for Complex this compound Analogues

The construction of highly complex analogues often requires multi-step synthetic sequences where each step systematically builds upon the last. vapourtec.comlibretexts.org Such strategies allow for precise control over the final molecular architecture. For instance, a multi-step sequence could involve an initial synthesis of the this compound core, followed by a series of reactions to modify the phenyl ring, such as nitration, reduction to an amine, and subsequent conversion into a new heterocyclic system. trine.edu

An example of a relevant multi-step protocol is the synthesis of quinolone antibiotic analogues, which involves a sequence of transformations including the preparation of acyl chlorides, 1,4-conjugate addition-elimination, and heterocycle synthesis. worktribe.com Similarly, complex steroidal derivatives have been synthesized through multi-step pathways that include Friedel-Crafts acetylation on an aromatic ring, conversion to a hydrazone, and subsequent cyclization to form a pyrazole (B372694) ring. nih.gov These established multi-step protocols for other complex molecules provide a strategic blueprint for designing synthetic routes to novel and intricate this compound analogues.

Interactive Data Table: Synthetic Methodologies

Methodology Starting Material(s) Key Reagents/Conditions Product Type Reference(s)
Direct Synthesisp-n-PropylanilinePotassium Cyanate (KOCN), AcidThis compound google.com
Isocyanate Reaction4-n-Propylphenyl isocyanateAmmonia (NH3)This compoundN/A
Isocyanate Surrogate3-Aryl-1,4,2-dioxazol-5-one, AmineSodium Acetate (NaOAc), Methanol (B129727) (MeOH), HeatN,N'-Substituted Arylurea tandfonline.com, tandfonline.com
Multi-Component ReactionUrea/Thiourea, Benzaldehyde, β-KetoesterCatalyst (e.g., CuCl2)Tetrahydropyrimidine Derivative mdpi.com
Multi-Step SynthesisVaries (e.g., Estradiol ether)Friedel-Crafts, Hydrazine, Vilsmeier-Haack ReagentComplex Heterocyclic Analogue nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogs is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. yale.eduinstituteofsustainabilitystudies.com Traditional methods for synthesizing aryl ureas often involve hazardous reagents like phosgene and its derivatives, or energy-intensive processes. rsc.org In contrast, modern methodologies focus on improving safety, efficiency, and environmental performance by adhering to key green chemistry principles such as waste prevention, atom economy, the use of safer solvents and reagents, and catalysis. yale.eduacs.orgrroij.com

Research into the synthesis of unsymmetrical arylureas, a class to which this compound belongs, has yielded several innovative approaches that align with green chemistry tenets. These methods provide safer and more sustainable alternatives to conventional routes.

Phosgene-Free Synthesis using Dioxazolone Surrogates

A significant advancement in the green synthesis of arylureas is the development of phosgene- and metal-free methods. tandfonline.com One such approach utilizes 3-substituted dioxazolones as precursors for the in situ generation of isocyanate intermediates. researchgate.netresearchgate.net This methodology avoids the direct handling of highly toxic phosgene. The reaction proceeds under mild heating conditions using a non-toxic base like sodium acetate and a relatively benign solvent such as methanol. tandfonline.com This process is highly chemoselective, producing unsymmetrical phenylureas in moderate to excellent yields with minimal formation of symmetrical byproducts, which simplifies purification, often allowing for product isolation by simple filtration. researchgate.netresearchgate.net The ability to recycle the base and solvent further enhances the environmental credentials of this method. tandfonline.com

Catalyst-Free Synthesis in Aqueous Media

Another exemplary green synthetic protocol involves the nucleophilic addition of amines to potassium isocyanate in water, completely avoiding organic co-solvents. rsc.org This method is practically simple, mild, and efficient for producing a variety of N-substituted ureas. rsc.org The use of water as the reaction medium is a cornerstone of green chemistry, eliminating the environmental and health hazards associated with volatile organic compounds. yale.edu The process demonstrates broad substrate applicability and has been proven scalable to the gram level, indicating its potential for industrial application. rsc.org High yields and purity are often achieved without the need for silica (B1680970) gel chromatography, reducing solvent waste and production costs. rsc.org

Base-Mediated and Transition-Metal-Free Protocols

Alternative green routes include base-mediated protocols that synthesize related nitrogen-containing compounds from N-phenylureas and alcohols without the need for transition-metal catalysts. organic-chemistry.org These methods are noted for being environmentally benign, proceeding under air, and offering moderate to excellent yields. organic-chemistry.org While this specific example describes a reaction of N-phenylureas, the principles of avoiding transition-metal catalysts are applicable to their synthesis as well. The focus is on using simple, cost-effective bases like potassium hydroxide (B78521) and designing processes that are inherently safer. organic-chemistry.org

The following table summarizes key research findings on green synthetic routes applicable to this compound and its derivatives, highlighting their alignment with green chemistry principles.

Interactive Data Table: Green Synthetic Methodologies for Arylureas

Synthetic MethodKey Reagents & ConditionsGreen Chemistry Principles AppliedResearch FindingsCitations
Dioxazolone-based Synthesis 3-Substituted dioxazolones, amines, sodium acetate, methanol (solvent), mild heating.Phosgene-free, metal-free, use of non-toxic base, potential for reagent recycling.Moderate to excellent yields of unsymmetrical phenylureas. Simplified purification by filtration. Demonstrated scalability. researchgate.net, tandfonline.com, researchgate.net
Aqueous Synthesis Amine, potassium isocyanate, water (solvent), HCl, room temperature.Use of water as a safe solvent, catalyst-free, energy-efficient (ambient temperature), reduced waste (no chromatography).Good to excellent yields for a variety of N-substituted ureas. Scalable and high-purity products. rsc.org
Base-Mediated Synthesis N-phenylureas, alcohols, potassium hydroxide (base), 135°C, under air.Transition-metal-free, no co-solvents required.Efficient protocol for synthesizing imines and amines from ureas, showcasing metal-free transformations. organic-chemistry.org

These methodologies underscore a significant shift in synthetic chemistry toward more sustainable practices. instituteofsustainabilitystudies.com By focusing on atom economy, reducing derivatization steps, and utilizing catalytic or safer stoichiometric reagents, the synthesis of this compound can be achieved with a significantly lower environmental footprint. acs.org

Comprehensive Analytical Characterization of 4 N Propylphenylurea in Research

Advanced Chromatographic Techniques for Compound Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from complex mixtures. For a compound like 4-n-Propylphenylurea, which belongs to the phenylurea class of compounds often studied as herbicides or chemical intermediates, various advanced chromatographic methods are employed. pitt.edu

High-Performance Liquid Chromatography (HPLC) and Variants (HPLC-DAD, HPLC-MS, HPLC-MS/MS, HPLC-Q-TOF)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally fragile compounds. japsonline.comhplc.eu The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. japsonline.com For phenylurea compounds, reversed-phase HPLC is standard, typically utilizing a C18 column.

A typical HPLC method for a phenylurea derivative might involve the following conditions:

Parameter Condition
Column C18 (e.g., 125x4mm, 5µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). japsonline.commdpi.com
Flow Rate 0.5 - 2.0 mL/min. japsonline.comnih.gov

| Detection | UV, typically in the 240-280 nm range. |

HPLC with Diode-Array Detection (HPLC-DAD): This setup enhances the standard HPLC method by using a diode-array detector (DAD), which acquires absorbance spectra across a wide range of wavelengths simultaneously. measurlabs.comscioninstruments.com This provides multi-wavelength information for each peak, which is invaluable for assessing peak purity and for tentative identification of compounds based on their UV-Vis spectra. researchgate.net For this compound, the DAD can confirm that the chromatographic peak is not composed of co-eluting impurities. measurlabs.com

HPLC-Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides a powerful analytical tool that combines the exceptional separation capability of HPLC with the high sensitivity and specificity of mass analysis. measurlabs.com An interface is required to connect the high-pressure liquid environment of the HPLC to the high-vacuum environment of the mass spectrometer. measurlabs.com Common interfaces like electrospray ionization (ESI) are used, which generate ions from the eluting analyte before they enter the mass analyzer. pitt.edu

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): This technique adds another layer of specificity by using two mass analyzers in series (tandem). nih.govnih.gov The first analyzer selects a specific ion (the precursor ion) corresponding to the mass of this compound, which is then fragmented. The second analyzer separates and detects these fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, making it ideal for quantifying trace levels of the compound in complex matrices like environmental or biological samples. nih.gov

HPLC-Quadrupole Time-of-Flight (HPLC-Q-TOF): The coupling of HPLC with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer represents a state-of-the-art approach for compound identification. nih.gov Q-TOF instruments provide high-resolution and accurate mass measurements, typically to within a few parts-per-million (ppm). libretexts.orggo-jsb.co.uk This high accuracy allows for the determination of the elemental formula of this compound and its metabolites or degradation products, providing a very high degree of confidence in their identification. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. japsonline.com Analytes are vaporized and separated in a gaseous mobile phase based on their boiling points and interactions with the stationary phase of a capillary column. japsonline.com Phenylurea compounds like this compound are generally not volatile enough for direct GC analysis and often require a derivatization step to increase their volatility and thermal stability.

A general GC-MS analysis would involve:

Parameter Condition
Injector Temperature Typically 250°C to ensure complete vaporization. japsonline.com
Column A fused-silica capillary column (e.g., 30m x 0.25mm).
Carrier Gas Helium is commonly used. orslabs.com
Oven Program A temperature gradient is programmed to elute compounds effectively.

| MS Detector | Operated in electron ionization (EI) mode, scanning a mass range (e.g., 35-550 amu) to capture the molecular ion and characteristic fragments. orslabs.com |

The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective analytical method that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net For polar molecules like this compound, which are well-suited for LC, this combination is particularly powerful. The process involves chromatographic separation followed by ionization of the target compound and subsequent mass analysis. researchgate.net Atmospheric Pressure Ionization (API) techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are commonly used as they are effective for ionizing polar compounds directly from the liquid phase. pitt.edu The choice of ionization source depends on the specific analyte and the solvent system used.

Multi-Dimensional Separation Methodologies

For exceedingly complex samples, one-dimensional chromatography may not provide sufficient resolving power. In such cases, multi-dimensional separation techniques, such as comprehensive two-dimensional liquid chromatography (LCxLC), are employed. shimadzu.bemdpi.com In this approach, the entire sample is subjected to two different, or "orthogonal," separation mechanisms. shimadzu.be For example, fractions from a first-dimension reversed-phase separation could be transferred online to a second-dimension column with a different selectivity (e.g., HILIC or ion-exchange). This dramatically increases the peak capacity of the system, allowing for the separation of closely related analogues or the resolution of the target compound from complex matrix interferences. mdpi.comnih.gov

State-of-the-Art Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of molecules. They work by probing the interaction of electromagnetic radiation with the atoms and bonds within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. organicchemistrydata.org

¹H NMR (Proton NMR): This experiment provides information about the chemical environment, number, and connectivity of the hydrogen atoms (protons) in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the different methylene (B1212753) groups of the n-propyl chain, the terminal methyl group, and the N-H protons of the urea (B33335) moiety. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet), and integration (relative number of protons) of each signal are used to assign them to specific positions in the structure.

¹³C NMR (Carbon-13 NMR): This technique provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., alkyl, aromatic, carbonyl). oregonstate.edu The ¹³C NMR spectrum of this compound would show separate signals for the carbonyl carbon of the urea group, the distinct carbons of the phenyl ring, and the carbons of the n-propyl chain. Typical chemical shift ranges help in the assignment of these signals. oregonstate.eduwisc.edu

Predicted NMR Data for this compound

Type Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~8.5 - 9.0 Broad Singlet Ar-NH -CO
~7.2 - 7.4 Multiplet Aromatic CH
~6.0 - 6.5 Broad Singlet CO-NH₂
~2.5 - 2.6 Triplet Ar-CH₂ -CH₂-CH₃
~1.5 - 1.7 Sextet Ar-CH₂-CH₂ -CH₃
~0.9 - 1.0 Triplet Ar-CH₂-CH₂-CH₃
¹³C NMR ~155 - 160 - C =O
~120 - 140 - Aromatic C
~30 - 40 - Ar-C H₂-
~20 - 30 - -C H₂-CH₃

Note: Predicted values are estimates. Actual experimental values can vary based on solvent and other conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural elucidation of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, HRMS can measure m/z to several decimal places, which allows for the determination of a compound's elemental formula. researchgate.net For this compound, HRMS is instrumental in confirming its molecular formula, C10H14N2O.

In a typical HRMS analysis, the compound is first ionized, commonly using techniques like electrospray ionization (ESI). The resulting ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. aps.orgwarwick.ac.uk These instruments separate ions based on their precise m/z values, allowing for differentiation between molecules with the same nominal mass but different elemental compositions. researchgate.net

The analysis of this compound would yield a protonated molecule, [M+H]+, with a theoretical exact mass that can be calculated with high precision. This experimental value is then compared against the calculated mass to confirm the elemental composition with a very low margin of error, typically in the parts-per-million (ppm) range. warwick.ac.uk This level of accuracy is essential for distinguishing this compound from potential isomers or other contaminants in a sample. uga.edu

Table 1: Predicted HRMS Data for this compound

Molecular Formula Analyte (Adduct) Calculated m/z (Monoisotopic)
C₁₀H₁₄N₂O [M+H]⁺ 179.1179
C₁₀H₁₄N₂O [M+Na]⁺ 201.0998

Advanced Vibrational and X-ray Spectroscopies (Raman, IR, EELS, XANES)

Advanced spectroscopic techniques provide in-depth information about the molecular vibrations, elemental composition, and electronic states of this compound.

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. mdpi.com The resulting spectrum provides a unique "fingerprint" based on the functional groups present. libretexts.org For this compound, IR spectroscopy can identify the key structural components: the urea moiety (-NH-CO-NH-), the n-propyl group, and the substituted benzene (B151609) ring. The covalent bonds within these groups have characteristic absorption frequencies. pressbooks.pub Key absorptions would include N-H stretching vibrations, a strong C=O (carbonyl) stretch, C-H stretches from the aromatic ring and the alkyl chain, and C=C stretching from the benzene ring. spectroscopyonline.comiglobaljournal.comspectroscopyonline.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H (Urea) Stretching 3300 - 3500 Medium-Strong
C-H (Aromatic) Stretching 3000 - 3100 Medium
C-H (Alkyl) Stretching 2850 - 2960 Medium-Strong
C=O (Urea - Amide I) Stretching 1630 - 1680 Strong
N-H (Urea - Amide II) Bending 1510 - 1570 Strong
C=C (Aromatic) Stretching 1450 - 1600 Medium
C-N (Urea) Stretching 1200 - 1400 Medium

Raman Spectroscopy Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. nih.gov It provides information on molecular vibrations, similar to IR, but is particularly sensitive to non-polar bonds and symmetric vibrations. The selection rules for Raman are different from IR, meaning some vibrations that are weak in IR may be strong in Raman, and vice versa. faccts.de For this compound, Raman spectroscopy would be effective for characterizing the C=C bonds of the phenyl ring and the C-C backbone of the propyl group. Computational methods like Density Functional Theory (DFT) can be used to predict Raman spectra for complex molecules. aps.org

Table 3: Predicted Characteristic Raman Shifts for this compound

Functional Group Vibration Type Predicted Raman Shift (cm⁻¹) Intensity
C-H (Aromatic) Stretching 3050 - 3080 Strong
C-H (Alkyl) Stretching 2850 - 2960 Strong
C=C (Aromatic) Ring Breathing/Stretching 1580 - 1620, ~1000 Strong
C=O (Urea) Stretching 1630 - 1680 Medium-Weak
C-C (Alkyl) Stretching 800 - 1200 Medium

Electron Energy Loss Spectroscopy (EELS) Typically integrated into a transmission electron microscope (TEM), Electron Energy Loss Spectroscopy (EELS) analyzes the energy distribution of electrons that have passed through a thin sample. researchgate.net Inelastic scattering events, where electrons lose energy by interacting with the sample, provide information on elemental composition, chemical bonding, and electronic properties. orientjchem.orgresearchgate.net For this compound, EELS could provide nanoscale elemental mapping, identifying the distribution of carbon, nitrogen, and oxygen within a sample, which is particularly useful for analyzing composite materials or formulations containing the compound. nih.gov

X-ray Absorption Near Edge Structure (XANES) X-ray Absorption Near Edge Structure (XANES), also known as NEXAFS, provides information about the electronic state and local coordination environment of a specific element. figshare.comacs.org The technique involves tuning X-ray energy to a core-level absorption edge of an atom (e.g., the K-edge of carbon, nitrogen, or oxygen). The fine structure near the edge is sensitive to the oxidation state, coordination chemistry, and local symmetry of the absorbing atom. libretexts.orgresearchgate.net A XANES analysis of this compound could, in theory, probe the unoccupied electronic states and differentiate the chemical environments of the nitrogen and oxygen atoms within the urea group from other potential states. researchgate.net

Microscopic and Imaging Techniques for Structural Elucidation

Microscopy techniques are essential for visualizing the morphology, topography, and crystalline structure of this compound in its solid state.

Electron Microscopy (SEM, TEM)

Transmission Electron Microscopy (TEM) TEM operates by transmitting a beam of electrons through an ultra-thin specimen. nih.gov The interactions of the electrons with the sample as they pass through create an image that reveals detailed internal structure, crystallinity, and morphology at a very high resolution. faccts.deaalto.fi For this compound, TEM could be used to study the fine structure of nanocrystals, identify crystal defects, and obtain electron diffraction patterns to determine the crystal lattice structure. The characterization of phenylurea herbicides has been supported by TEM in studies of composite materials. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that generates images with nanoscale resolution by "feeling" the surface with a mechanical probe. An AFM can image almost any surface type, including organic molecules and polymers. The technique provides three-dimensional topographical information and can also probe local material properties like adhesion and stiffness. spectroscopyonline.com For this compound, AFM could be used to image the surface of single crystals or thin films with extremely high resolution, potentially resolving molecular-scale features on the surface. It is a powerful tool for studying crystal growth mechanisms and surface morphology without the need for a vacuum environment. researchgate.net

Optical and Confocal Microscopy

Optical Microscopy Optical microscopy, particularly polarized light microscopy (PLM), is a fundamental technique for characterizing crystalline materials. uga.edu It is used to observe the size, shape (habit), and quality of crystals. researchgate.net For birefringent (anisotropic) materials like many organic crystals, PLM can generate contrast that reveals crystal domain boundaries and orientation, which would be invisible under normal light. uga.eduacs.org This would be the first step in analyzing the solid-state form of this compound.

Confocal Microscopy Confocal microscopy offers enhanced image quality compared to conventional optical microscopy by using a pinhole to reject out-of-focus light. This allows for the collection of sharp, "optically sectioned" images from deep within a thick sample. While often used for fluorescence imaging, reflectance confocal microscopy can be applied to non-fluorescent samples. For this compound, if it were incorporated into a matrix or a larger structure, confocal microscopy could provide high-resolution, three-dimensional images of its distribution within that structure.

Elucidation of Structure Activity Relationships Sar for 4 N Propylphenylurea Analogues

Fundamental Principles of Phenylurea SAR

The nature and position of substituents on the phenyl ring of phenylurea derivatives play a critical role in modulating their biological activity. These effects can be broadly categorized into electronic and steric properties.

Electronic Effects: The electronic properties of a substituent, whether it is electron-donating or electron-withdrawing, can significantly influence the reactivity and binding affinity of the molecule. Electron-withdrawing groups, for instance, can enhance the hydrogen bond donating capacity of the urea (B33335) NH protons, potentially leading to stronger interactions with a biological target. Studies on various phenylurea derivatives have shown that the presence of electron-wthdrawing groups at the para-position of the benzene (B151609) ring can be beneficial for their activity. researchgate.net

Steric Effects: The size and shape of a substituent, referred to as its steric properties, also have a profound impact on biological activity. Bulky substituents can cause steric hindrance, preventing the molecule from fitting optimally into a binding site. Conversely, a certain degree of steric bulk may be necessary for favorable van der Waals interactions. The position of the substituent is also critical, with para-substitution often being favored over ortho or meta positions to avoid unfavorable steric clashes. mdpi.com Research on phenylurea derivatives has indicated a strong preference for para-substitution, with bulky substituents at other positions leading to a loss of activity. researchgate.net

Table 1: Representative SAR Data for Phenylurea Analogues with Varying Para-Substituents

Substituent (at para-position)Electronic EffectSteric Effect (Size)General Impact on Activity (Illustrative)
-HNeutralSmallBaseline activity
-CH₃Weakly Electron-DonatingSmallMay slightly increase or decrease activity
-ClElectron-Withdrawing, InductiveMediumOften enhances activity
-NO₂Strongly Electron-WithdrawingMediumCan significantly increase activity
-OCH₃Electron-Donating, ResonanceMediumEffect varies depending on the target
-C(CH₃)₃Electron-Donating, InductiveLargeMay decrease activity due to steric hindrance

The urea moiety (-NH-CO-NH-) is a cornerstone of the biological activity of phenylurea compounds. nih.gov Its structure allows it to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). nih.gov This dual capability enables the urea group to form strong and specific hydrogen bonds with amino acid residues in the binding sites of proteins and enzymes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-n-Propylphenylurea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ucsf.edu For this compound derivatives, QSAR models can predict the activity of novel analogues and provide insights into the key molecular properties driving their potency.

QSAR models are built using a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. ucsf.edu In studies of diaryl urea derivatives, descriptors related to size, degree of branching, aromaticity, and polarizability have been shown to be important for their inhibitory activity. ucsf.edu For phenylurea herbicides, hydrophobicity (log P) has been identified as a critical factor in antibody recognition. nih.gov

A typical QSAR equation might take the form:

log(1/IC₅₀) = c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ... + constant

Where IC₅₀ is a measure of biological activity, and the descriptors are physicochemical properties of the molecules. By analyzing the coefficients (c₁, c₂, etc.), researchers can determine the relative importance of each descriptor in influencing activity.

Table 2: Common Molecular Descriptors Used in Phenylurea QSAR Studies

Descriptor ClassSpecific Descriptor ExampleProperty Represented
ElectronicHammett constant (σ)Electron-donating/withdrawing ability of a substituent
StericMolar Refractivity (MR)Volume and polarizability of a substituent
LipophilicLog PHydrophobicity of the molecule
TopologicalWiener IndexMolecular branching and size
Quantum ChemicalHOMO/LUMO energiesElectron density and reactivity

Conformational Analysis and its Influence on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound and its analogues, the relative orientation of the phenyl ring and the urea group, as well as the conformation of the n-propyl chain, can significantly impact how the molecule fits into a receptor's binding site.

Studies on N,N'-diaryl ureas have shown that these molecules can exist in different conformers, and the energy differences between these conformers can be small. nih.gov The preferred conformation can be influenced by factors such as intramolecular hydrogen bonding and steric interactions between substituents. The bioactive conformation, the specific shape the molecule adopts when it binds to its target, may not be the lowest energy conformation in solution. Therefore, understanding the conformational landscape of this compound analogues is essential for designing molecules that can readily adopt the bioactive conformation.

Structure-Based Design Strategies for Optimized this compound Analogues

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to design potent and selective inhibitors. This approach is particularly powerful when the crystal structure of the target in complex with a ligand is available.

For this compound analogues, SBDD strategies can be employed to:

Identify Key Interactions: By examining the binding mode of a lead compound, researchers can identify the crucial hydrogen bonds, hydrophobic interactions, and other forces that contribute to its affinity.

Optimize Existing Scaffolds: The this compound scaffold can be modified to improve its interactions with the target. For example, the n-propyl group could be replaced with other substituents to better fill a hydrophobic pocket in the binding site.

Design Novel Inhibitors: With a clear understanding of the binding site's architecture, novel molecules can be designed de novo to complement its shape and chemical features.

Molecular docking simulations are a key tool in SBDD, allowing for the virtual screening of compound libraries and the prediction of binding poses and affinities. This computational approach can significantly accelerate the discovery of more potent this compound analogues.

Computational Chemistry and Molecular Modeling of 4 N Propylphenylurea Interactions

Quantum Mechanical Approaches to Electronic Structure and Reactivity

Quantum mechanics (QM) forms the theoretical bedrock for understanding the electronic behavior of molecules. nih.gov By solving approximations of the Schrödinger equation, QM methods can elucidate the distribution of electrons and predict a molecule's reactivity and interaction potential. wikipedia.org

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods used in computational chemistry. researchgate.netfrontiersin.org DFT, in particular, has gained widespread popularity due to its balance of computational efficiency and accuracy in describing electronic structures. epfl.chgithub.iouci.edu These methods are founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines its properties. github.iouniud.it

In the study of 4-n-propylphenylurea, DFT calculations are employed to determine key electronic properties. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the exchange-correlation energy and describe the atomic orbitals, respectively. frontiersin.orggaussian.com The outputs of these calculations provide valuable data on the molecule's electronic landscape.

Key Electronic Properties of this compound from DFT Calculations:

PropertyDescriptionSignificance for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. frontiersin.org For this compound, this value indicates its propensity to engage in chemical reactions.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of the molecule.The MEP reveals the regions of positive and negative electrostatic potential, highlighting the sites most likely to be involved in electrophilic and nucleophilic attacks, respectively. For this compound, the MEP would indicate the electron-rich areas around the urea (B33335) group's oxygen and nitrogen atoms and electron-deficient areas around the phenyl ring's hydrogen atoms. frontiersin.org
Natural Bond Orbital (NBO) Analysis A method to study charge transfer and intra- and intermolecular bonding.NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions and hydrogen bonds within the this compound structure and its complexes. frontiersin.org

Non-covalent interactions, particularly hydrogen bonds, are crucial in determining the structure and function of chemical and biological systems. mdpi.comresearchgate.net The urea moiety of this compound, with its amide (-NH) and carbonyl (C=O) groups, is a prime candidate for forming strong hydrogen bonds.

Computational methods are essential for characterizing these interactions. imist.marsc.org Quantum mechanical calculations can precisely determine the geometry and energy of hydrogen bonds. nih.gov For instance, studies on similar molecules have shown that the planarity of peptide-like bonds influences hydrogen bond geometry. nih.gov The strength of these bonds can be evaluated through methods like the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density topology. frontiersin.org

Types of Non-Covalent Interactions Involving this compound:

Interaction TypeDescriptionPotential Role for this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom.The -NH groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are critical for its binding to biological targets. researchgate.netmdpi.com
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.The n-propyl group and the phenyl ring of this compound are hydrophobic and can engage in interactions with nonpolar pockets of proteins. mdpi.com
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.These forces contribute to the overall stability of this compound's interactions with other molecules. mdpi.com
π-Stacking Attractive, noncovalent interactions between aromatic rings.The phenyl ring of this compound can participate in π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in proteins.

Molecular Dynamics (MD) Simulations of this compound in Biological Systems

While quantum mechanical methods provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular motion over time. wikipedia.orgunm.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions in a simulated biological environment. wikipedia.orgunm.edunih.gov These simulations are invaluable for understanding how molecules like this compound behave in complex systems such as in solution or in the presence of a protein. prace-ri.euconicet.gov.arfortunejournals.com

MD simulations of this compound within a biological system, such as a protein's active site, can reveal:

The stability of the protein-ligand complex over time. mdpi.com

The specific hydrogen bonds and other non-covalent interactions that are maintained throughout the simulation.

The flexibility of both the ligand and the protein's binding pocket.

The role of water molecules in mediating protein-ligand interactions.

Advanced MD techniques, such as enhanced sampling methods, can be used to explore larger conformational spaces and observe rare events like ligand binding and unbinding. mdpi.com The data from these simulations can be used to calculate important thermodynamic properties like binding free energies, which are crucial for assessing the strength of a protein-ligand interaction. mdpi.com

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.comnrfhh.com In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to a specific protein target. nih.govresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.govumpr.ac.id

Key Aspects of Molecular Docking Studies with this compound:

ComponentDescriptionExample Application
Protein Target Preparation The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared for docking. This may involve adding hydrogen atoms and assigning charges.Docking this compound into the active site of a specific enzyme implicated in a disease.
Ligand Preparation The 3D structure of this compound is generated and optimized to its lowest energy conformation.Generating a 3D model of this compound and assigning appropriate atom types and charges.
Docking Algorithm An algorithm is used to explore the conformational space of the ligand within the binding site.Using software like AutoDock or Glide to perform the docking calculations. github.com
Scoring Function A mathematical function used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose. umpr.ac.idThe scoring function would evaluate the hydrogen bonds, hydrophobic interactions, and other forces between this compound and the protein to rank the different binding modes. rsc.org
Binding Affinity Prediction The ultimate goal of docking is to predict the strength of the interaction between the ligand and the protein. arxiv.orgarxiv.orgplos.orgbiorxiv.orgA low (more negative) binding energy suggests a stronger, more favorable interaction between this compound and the target protein. nrfhh.comumpr.ac.id

Docking studies can provide initial hypotheses about the potential biological targets of this compound and the key interactions that drive its binding. mdpi.com These hypotheses can then be tested and refined through more rigorous computational methods like MD simulations and by experimental validation.

Advanced Computational Methodologies for Drug Design and Lead Optimization

Building upon the foundational techniques of docking and MD simulations, a variety of advanced computational methods can be employed for the design of new molecules and the optimization of lead compounds like this compound. vlifesciences.comschrodinger.combruker.combiosolveit.denfcr.orgamazon.com These methods aim to improve properties such as binding affinity, selectivity, and pharmacokinetic profiles.

Advanced Computational Drug Design Strategies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. vlifesciences.com By identifying the key molecular descriptors that correlate with activity, QSAR can be used to predict the activity of new, unsynthesized analogs of this compound.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models derived from known active compounds or from protein-ligand complexes can be used to screen large databases for new molecules with the desired features.

Free Energy Perturbation (FEP): FEP is a computationally intensive method based on statistical mechanics that can provide highly accurate calculations of the relative binding free energies between two ligands. schrodinger.com This method is particularly useful for lead optimization, as it can predict the effect of small chemical modifications on binding affinity.

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for binding to a target protein. nih.gov Promising fragments can then be grown or linked together to create more potent lead compounds. Computational methods play a key role in both the initial fragment screening and the subsequent optimization process.

By integrating these advanced computational methodologies, it is possible to rationally design novel derivatives of this compound with improved therapeutic potential, accelerating the drug discovery and development process. nih.gov

Biological Activities and Mechanistic Investigations of 4 N Propylphenylurea in Preclinical Models

Exploration of Anti-proliferative Mechanisms in Non-human Cell Lines

The anti-proliferative properties of 4-n-propylphenylurea and related compounds have been a subject of investigation in various non-human cell line models. These studies aim to elucidate the molecular mechanisms by which these compounds inhibit cell growth, focusing on key cellular processes like cell cycle progression and the modulation of reactive oxygen species.

Cell Cycle Modulation (e.g., G0/G1 arrest, CDK4/6 downregulation)

The cell cycle is a fundamental process that governs cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for anti-cancer therapies. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, play a pivotal role in the G1 phase of the cell cycle, driving the transition into the S phase where DNA replication occurs. mdpi.com Inhibition of CDK4/6 can induce a G1 arrest, effectively halting cell proliferation. embopress.orgembopress.org

Studies on compounds structurally related to this compound have demonstrated their potential to modulate the cell cycle. For instance, some phenylurea derivatives have been shown to induce G0/G1 cell cycle arrest in cancer cells. researchgate.net This arrest is often associated with the downregulation of key proteins that control the G1-S transition, such as cyclin D1 and CDK4/6. mdpi.com By inhibiting these proteins, the compounds prevent the phosphorylation of the retinoblastoma protein (Rb), which in turn keeps the E2F transcription factors inactive, thereby blocking the expression of genes required for S phase entry. mdpi.com

A prolonged arrest in the G1 phase induced by CDK4/6 inhibitors can lead to a state of cellular senescence or quiescence. mdpi.com While quiescent cells can re-enter the cell cycle, senescent cells undergo an irreversible growth arrest. mdpi.com Furthermore, a prolonged G1 arrest can lead to replication stress and DNA damage in the subsequent S-phase, ultimately causing a long-term withdrawal from the cell cycle. embopress.orgembopress.orgbiorxiv.org

Table 1: Effects of Phenylurea-Related Compounds on Cell Cycle Modulation

Compound/Class Cell Line(s) Observed Effect(s) Key Molecular Targets
Phenylurea Derivatives Various Cancer Cell Lines G0/G1 cell cycle arrest Downregulation of Cyclin D1, CDK4/6
CDK4/6 Inhibitors Various Cancer Cell Lines G1 phase arrest, induction of senescence/quiescence, replication stress CDK4, CDK6

Reactive Oxygen Species (ROS) Modulation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. smw.chmdpi.com While high levels of ROS can cause oxidative stress and damage to cellular components like DNA, lipids, and proteins, moderate levels of ROS act as important signaling molecules in various cellular processes, including immune responses and cell signaling cascades. smw.chnih.govnih.gov

The role of ROS in cancer is complex. On one hand, elevated ROS levels can promote tumor development. On the other hand, cancer cells, due to their high metabolic rate, often exhibit increased basal ROS levels, making them more vulnerable to further ROS-induced damage. nih.gov This vulnerability can be exploited for therapeutic purposes.

Investigation of Endocrine System Modulation by Phenylurea Compounds (In Vitro Preclinical)

The endocrine system, a complex network of glands and hormones, regulates numerous physiological processes. Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with the normal functioning of this system, leading to adverse health effects. mdpi.com Phenylurea herbicides are a class of compounds that have been investigated for their potential endocrine-disrupting effects in preclinical in vitro models. nih.govnih.gov

One study focused on the effects of phenuron, monuron, and diuron (B1670789) on neurohypophysis cell cultures. nih.govnih.gov The neurohypophysis releases crucial hormones like oxytocin (B344502) and arginine-vasopressin. The study found that these phenylurea compounds could modify the release of these hormones when the cells were stimulated with monoamines (e.g., epinephrine, norepinephrine). nih.gov This suggests that these compounds can act as endocrine disruptors, at least in this in vitro model, by interfering with monoamine-activated receptor functions. nih.govnih.gov The study concluded that the tested phenylurea herbicides have the potential to be endocrine disruptor agents. nih.gov

It is important to note that endocrine modulators are compounds that interact with hormonal systems without necessarily causing disruption. mdpi.com The distinction between an endocrine disruptor and an endocrine modulator can depend on the specific compound, the dose, and the biological system being studied. mdpi.com

Preclinical Evaluation of Antiparasitic Activity

The search for new and effective antiparasitic agents is a global health priority due to the prevalence of parasitic diseases and the emergence of drug resistance. nih.govnih.gov Natural products and synthetic compounds are continuously being screened for their potential to combat parasites such as Leishmania, Trypanosoma, and Plasmodium. nih.govmdpi.com

Broader Biological Role of Urea (B33335) Functionality in Experimental Models

The urea functionality, characterized by a carbonyl group flanked by two nitrogen atoms, is a key structural motif in a vast array of biologically active compounds and approved drugs. nih.gov Its importance in medicinal chemistry stems from its ability to form stable hydrogen bonds with biological targets, such as proteins and receptors, thereby influencing drug potency and selectivity. nih.gov

In experimental models, the biological roles of urea and its derivatives are diverse. Urea itself is the primary end product of nitrogen metabolism in mammals, and its excretion is essential for detoxifying ammonia (B1221849). nih.govlibretexts.org The urea cycle is the metabolic pathway responsible for its synthesis. nih.govlibretexts.org Beyond its role in nitrogen excretion, urea has been shown to have various therapeutic effects in preclinical studies, including inducing apoptosis in tumor cells. researchgate.netnih.gov

The urea moiety is incorporated into the structures of numerous drugs with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents. nih.gov The conformational properties of the urea group, which can exist in different resonance structures, contribute to its ability to interact with diverse biological targets. nih.gov The versatility of the urea functionality makes it a valuable component in the design and development of new therapeutic agents for a variety of diseases. nih.gov

Target Identification and Validation in Preclinical Drug Discovery

The identification of specific molecular targets is a foundational step in the discovery and development of new therapeutic agents. This process involves pinpointing the cellular or molecular entity with which a drug interacts to produce its effect, followed by validation that modulating this target can lead to a therapeutic benefit in preclinical models. For the compound this compound, research suggests a potential interaction with soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids.

Phenylurea derivatives, as a class of compounds, have been investigated for a range of biological activities, including antitumor effects and the inhibition of enzymes like soluble epoxide hydrolase. The structural similarity of this compound to known inhibitors of sEH has prompted investigations into its potential as a modulator of this enzyme. For instance, compounds such as N-Cyclohexyl-N'-dodecylurea and 1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU) are recognized sEH inhibitors.

A significant piece of evidence pointing towards sEH as a target for related compounds is the existence of a crystal structure of murine soluble epoxide hydrolase in a complex with N-cyclohexyl-N'-(propyl)phenyl urea. This demonstrates a direct physical interaction between a closely related urea derivative and the enzyme, providing a strong basis for investigating this compound's activity against the same target. Soluble epoxide hydrolase plays a critical role in the inflammatory cascade by degrading anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH can therefore increase the levels of these beneficial lipids, suggesting a therapeutic potential for sEH inhibitors in inflammatory conditions.

While direct and extensive preclinical validation data for this compound is not widely published, the available information on related phenylurea compounds and their interaction with soluble epoxide hydrolase provides a solid framework for its target identification. The validation of this target in preclinical models would typically involve a series of experiments to demonstrate that the compound's biological effects are mediated through the inhibition of sEH. This could include in vitro enzyme activity assays, cellular assays to measure the downstream effects of sEH inhibition, and in vivo studies in animal models of disease to correlate target engagement with therapeutic efficacy.

It is important to distinguish this compound from other developmental compounds. For example, the therapeutic candidate APPA, under investigation by AKL Therapeutics for osteoarthritis, is a combination of apocynin and paeonol (B1678282) and is not related to this compound.

The table below summarizes key phenylurea derivatives and their recognized or potential biological targets, highlighting the context for investigating this compound.

Compound NamePotential/Identified TargetTherapeutic Area of Interest
This compound Soluble Epoxide Hydrolase (sEH)Inflammation
N-Cyclohexyl-N'-dodecylureaSoluble Epoxide Hydrolase (sEH)Not specified
1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU)Soluble Epoxide Hydrolase (sEH)Neuroinflammation, Alzheimer's Disease
Various N,N'-diarylureasReceptor Tyrosine Kinases (e.g., VEGFR, PDGFR), RAF/MEK/ERK pathwayCancer

Further detailed preclinical studies are necessary to conclusively validate soluble epoxide hydrolase as the primary target of this compound and to fully elucidate the downstream mechanisms contributing to its biological activity.

Applications of 4 N Propylphenylurea in Specialized Chemical Research Fields

Role in Agricultural Chemistry Research

Agricultural chemistry is a field dedicated to the development of chemical products to support crop production, a task that has become increasingly critical with the growing global population. acs.org This scientific discipline encompasses research into fertilizers, soil composition, and the interaction of chemicals with plants. iari.res.innodai.ac.jp A significant area within agricultural chemistry is the creation of herbicides to control unwanted vegetation. usda.gov

While 4-n-Propylphenylurea itself is not a commercialized herbicide, its derivatives are subjects of investigation for their potential herbicidal properties. The urea (B33335) functional group is a key feature in many herbicides. For instance, sulfonylurea herbicides are known for their ability to control a range of weeds, including broadleaf weeds and certain grasses, by inhibiting essential enzyme pathways in the target plants. purdue.edu The investigation into urea derivatives like this compound for herbicidal activity is part of a broader effort to discover new and effective weed control agents. hb-p.com

Research in this area often involves synthesizing a series of related compounds to understand the structure-activity relationship—how small changes in the molecule's structure affect its herbicidal potency. This systematic approach allows chemists to optimize the compound for maximum effectiveness against target weeds while minimizing harm to the desired crops. The ultimate goal is to develop new herbicides that are efficient, selective, and have a favorable environmental profile. bayer.com.aucorteva.com.ausyngenta.ca

Intermediary in the Synthesis of Biologically Active Sulfonic Acid Derivatives

This compound plays a role as an intermediate in the synthesis of more complex molecules, including biologically active sulfonic acid derivatives. Aromatic sulfonic acids and their derivatives are important intermediates in the production of various pharmaceuticals and dyes. scirp.org The synthesis of these compounds often involves multiple steps, and intermediates like this compound can provide a core structure that is then further modified to achieve the desired final product.

The process of creating these derivatives can involve several types of chemical reactions. For example, a sulfonic acid group can be introduced onto an aromatic ring through sulfonation. scirp.org The resulting aryl sulfonic acids can then be converted into a variety of derivatives. wikipedia.org The synthesis of complex molecules often requires a strategic, multi-step approach where each intermediate, such as those derived from this compound, is a stepping stone to the final, biologically active compound. mdpi.commdpi.comchemrxiv.orgnih.govlifechemicals.comresearchgate.net The ability to use recyclable catalysts, such as ion-exchange sulfonic acid resins, in these synthetic pathways is also an area of active research to develop cleaner and more efficient manufacturing processes. beilstein-journals.org

Contributions to Material Science and Supramolecular Chemistry

Material science is an interdisciplinary field that investigates the relationship between the structure of materials at atomic or molecular scales and their macroscopic properties. idu.ac.idncsu.edu A specialized area within this field is supramolecular chemistry, which focuses on chemical systems composed of multiple molecules. nih.govwikipedia.orgcsic.es This "chemistry beyond the molecule" explores the weaker, non-covalent interactions that govern the organization of these systems. wikipedia.org

Ditopic Receptors:

In supramolecular chemistry, this compound and its derivatives have been utilized in the creation of ditopic receptors. These are molecules designed with two distinct binding sites, allowing them to simultaneously bind both a cation and an anion. frontiersin.org The phenylurea moiety is particularly effective at binding anions through hydrogen bonding. This ability can be enhanced by attaching electron-withdrawing groups to the phenyl ring, which increases the acidity of the urea protons. frontiersin.org

Research has shown that ditopic receptors can be designed to recognize and bind specific ion pairs. mdpi.com For example, a receptor might have a crown ether component to bind a cation and a urea-based site to bind an anion. rsc.org The study of these receptors is important for applications such as salt solubilization, extraction, and transport across membranes. frontiersin.org

Calixarenes:

Calixarenes are macrocyclic molecules made up of phenol (B47542) units linked by methylene (B1212753) bridges. mdpi.com Their cup-like shape makes them excellent host molecules in host-guest chemistry. medcraveonline.com The phenylurea group has been incorporated into calixarene (B151959) structures to create receptors with specific binding properties. psu.edu

These modified calixarenes can act as ditopic receptors, with the calixarene cavity providing a binding site for cations and the attached urea groups binding anions. psu.edu The ability to selectively modify the upper and lower rims of the calixarene allows for the fine-tuning of these receptors for specific applications. mdpi.combeilstein-journals.org Research in this area explores how the structure of the calixarene and the nature of the attached functional groups influence the binding affinity and selectivity for different ions. frontiersin.orgnih.govnih.gov This fundamental research contributes to the development of new materials for sensing, separation, and catalysis. rsc.orgrsc.orguio.no

Q & A

Q. What are the standard synthetic routes for 4-n-Propylphenylurea, and how can researchers optimize yield?

  • Methodological Answer : The synthesis typically involves substitution reactions between 4-n-propylaniline and an isocyanate derivative under anhydrous conditions. Key reagents include dimethylformamide (DMF) as a solvent and sodium amide as a catalyst. Yield optimization requires precise temperature control (60–80°C) and inert gas purging to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

  • Table 1 : Synthetic Routes Comparison

MethodReagentsYield (%)Purity (%)Key Challenges
SubstitutionDMF, NaNH₂70–8592–98Moisture sensitivity
HydrolysisHCl, NaOH50–6585–90Byproduct formation

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (¹H/¹³C NMR) to confirm the propyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and urea carbonyl (C=O stretch at 1640–1680 cm⁻¹ in FTIR). High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical [M+H]⁺ = 193.14). Cross-validate with PubChem data (InChI Key: HWRSFSRFBWZTAC-UHFFFAOYSA-N) .

Q. What solvents are suitable for solubility studies, and how should discrepancies in literature data be addressed?

  • Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) for high solubility. For aqueous solubility, conduct pH-dependent studies (pH 2–12) using buffered solutions. Discrepancies arise from inconsistent particle size or temperature control; replicate experiments under standardized conditions (e.g., 25°C, 24 hr equilibration) and report subsampling protocols per NIH guidelines .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions often stem from assay variability (e.g., cell line selection, incubation time). Design a multi-laboratory reproducibility study using:
  • Positive controls : Known urea-based inhibitors.
  • Blinded analysis : To minimize observer bias.
  • Statistical rigor : ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Predefine acceptance criteria (e.g., ±15% variability) and document all procedural details (e.g., cell passage number) .

Q. What strategies minimize degradation of this compound during long-term stability studies?

  • Methodological Answer : Degradation pathways (e.g., hydrolysis, oxidation) require controlled storage conditions:
  • Temperature : -20°C under argon.
  • Light protection : Amber vials with desiccants.
  • Analytical monitoring : HPLC-UV at 254 nm monthly to track purity loss. Use accelerated stability studies (40°C/75% RH) to predict shelf life via Arrhenius modeling .

Q. How to statistically validate outliers in thermodynamic property measurements (e.g., melting point)?

  • Methodological Answer : Apply Grubbs’ test (α = 0.05) to identify outliers. Replicate measurements (n ≥ 10) using differential scanning calorimetry (DSC) at 5°C/min heating rate. Cross-check with literature values from PubChem and adjust for instrument calibration errors. Report confidence intervals (95%) and raw data in appendices .

Methodological Best Practices

  • Data Reporting : Include subsampling details (e.g., IHL factors for sFE calculations) and error propagation methods to ensure reproducibility .
  • Ethical Compliance : Obtain institutional approval for bioactivity studies and disclose all conflicts of interest per NIH guidelines .
  • Replication : Archive raw spectra/chromatograms in supplemental materials and specify equipment brands/models (e.g., Bruker NMR, Agilent HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.